![molecular formula C13H15FN2O B6345838 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1354939-38-0](/img/structure/B6345838.png)
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Medicinal Chemistry
c-Met Inhibition: The compound’s structure has drawn attention due to its potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. Notably, clinical candidate Savolitinib contains a similar substructure, emphasizing the relevance of this scaffold in drug discovery .
Neuropharmacology
GABA A Modulation: Researchers have identified GABA A allosteric modulating activity associated with heterocycles containing the 1,2,3-triazole-fused pyrazine and pyridazine nuclei. These compounds could play a role in modulating GABAergic neurotransmission .
Materials Science
Polymer Components for Solar Cells: In the realm of materials science, these heterocyclic structures have been incorporated into polymers used in solar cells. Their unique properties contribute to enhancing solar energy conversion efficiency .
Enzyme Inhibition
BACE-1 Inhibition: The compound has demonstrated inhibitory activity against (\beta)-secretase 1 (BACE-1), a key enzyme implicated in Alzheimer’s disease. This finding highlights its potential therapeutic relevance .
Synthetic Routes
Diverse Synthesis Methods: Several synthetic routes lead to 1,2,3-triazole-fused pyrazines and pyridazines. Notably, cyclization of heterocyclic diamines with nitrites or hydrazine hydrate with dicarbonyl 1,2,3-triazoles yields these intriguing heterocycles .
Remember, these applications represent just a glimpse of the compound’s versatility. Its unique structure opens doors to further exploration and innovation in various scientific domains. 🌟
!Compound Structure
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-butyl-2-(4-fluorophenyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-3-4-11-9-13(17)16(15-11)12-7-5-10(14)6-8-12/h5-8H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEVMTXAWJHGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one |
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